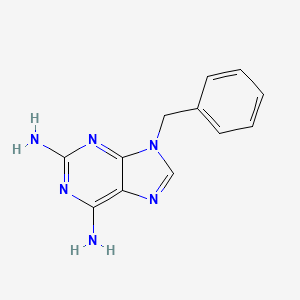

2,6-Diamino-9-benzylpurine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

7674-36-4 |

|---|---|

分子式 |

C12H12N6 |

分子量 |

240.26 g/mol |

IUPAC名 |

9-benzylpurine-2,6-diamine |

InChI |

InChI=1S/C12H12N6/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,16,17) |

InChIキー |

DRGHOMRXJSSSBT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)N |

製品の起源 |

United States |

Synthetic Strategies and Chemical Modifications of 2,6 Diamino 9 Benzylpurine

De Novo Synthesis Approaches to the 2,6-Diamino-9-benzylpurine Core

The construction of the this compound molecule from acyclic or simpler heterocyclic precursors is a cornerstone of its chemistry. These de novo syntheses provide a versatile foundation for creating the fundamental purine (B94841) ring structure.

Multi-Step Synthesis Pathways to this compound

The traditional and most common approach to synthesizing the 2,6-diaminopurine (B158960) core involves the sequential construction of the pyrimidine (B1678525) ring followed by the fusion of the imidazole (B134444) ring. A typical pathway begins with a substituted pyrimidine, such as 2,4,6-triaminopyrimidine (B127396) or a derivative thereof.

A common synthetic route involves the following conceptual steps:

Nitrosation: Introduction of a nitroso group at the C5 position of a 2,4,6-triaminopyrimidine precursor. This step activates the position for subsequent cyclization.

Reduction: The nitroso group is reduced to an amino group, yielding a 2,4,5,6-tetraaminopyrimidine.

Imidazole Ring Formation: The crucial cyclization step is achieved by reacting the tetraaminopyrimidine with a one-carbon synthon, such as formic acid, formamide, or a derivative. This reaction forms the second ring, completing the purine core.

N9-Benzylation: The final key step involves the regioselective alkylation of the purine core at the N9 position with benzyl (B1604629) bromide or a similar benzylating agent. This reaction often yields a mixture of N7 and N9 isomers, necessitating careful control of reaction conditions and subsequent purification to isolate the desired N9-benzyl product. acs.org

Alternative strategies may start from halogenated purines, such as 2,6-dichloropurine. nih.gov In these routes, the chloro groups are sequentially substituted with amino groups via nucleophilic aromatic substitution, a process that can be challenging due to the differing reactivity at the C2 and C6 positions.

Inverse-Electron-Demand Diels–Alder Reactions in Purine Synthesis

A more contemporary and elegant strategy for constructing heterocyclic systems like purines is the Inverse-Electron-Demand Diels–Alder (IEDDA) reaction. This cycloaddition involves an electron-poor diene reacting with an electron-rich dienophile. In the context of purine synthesis, an electron-deficient 1,3,5-triazine (B166579) or a similar nitrogen-rich heterocycle serves as the diene component.

The general mechanism proceeds as follows:

A [4+2] cycloaddition occurs between the electron-poor diene (e.g., a substituted triazine) and an electron-rich dienophile.

The resulting bicyclic intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a stable small molecule (like dinitrogen) to form a new heterocyclic ring.

This process can be strategically designed to form a pyrimidine ring, which can then be further elaborated into the full purine scaffold.

This powerful reaction allows for the rapid assembly of highly functionalized pyrimidine and purine systems from simple starting materials.

Curtius Rearrangement in the Preparation of this compound

The Curtius rearrangement is a classic and versatile reaction for converting a carboxylic acid into a primary amine. While not a direct method for ring formation, it is a key tool for introducing the essential amino groups onto a pre-existing heterocyclic core.

The process involves these key transformations:

Acyl Azide (B81097) Formation: A carboxylic acid precursor on the heterocyclic ring is converted into an acyl azide. This is typically achieved by reacting an acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA).

Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. A key feature of this step is that the migration of the R-group occurs with complete retention of its stereochemistry.

Amine Formation: The resulting isocyanate is then hydrolyzed with water or acid to yield the primary amine via an unstable carbamic acid intermediate, which decarboxylates.

In the synthesis of a 2,6-diaminopurine precursor, this reaction could be employed to convert a 2,6-dicarboxypurine derivative into the corresponding 2,6-diamino structure by performing the rearrangement on both carboxyl groups.

Reductive Cyclization Techniques for Pyrrolo[3,2-d]pyrimidine Analogs

Pyrrolo[3,2-d]pyrimidines are deazapurine analogs, where the N9 nitrogen of the purine is replaced by a carbon atom. Synthetic strategies for these related structures can provide insight into purine synthesis. A notable method for creating this scaffold is through reductive cyclization.

One documented pathway begins with (2,6-diamino-5-nitropyrimidinyl)acetonitrile. nih.gov The synthesis proceeds through the following steps:

The starting nitrile is benzylated on the α-carbon.

A reductive cyclization of the resulting mono- or dibenzyl derivative is then performed. This key step simultaneously reduces the nitro group at the C5 position to an amine while facilitating an intramolecular cyclization between the newly formed amino group and the nitrile carbon. This cascade reaction forms the five-membered pyrrole (B145914) ring fused to the pyrimidine core.

This technique is particularly effective for creating the 7-deazapurine (pyrrolo[3,2-d]pyrimidine) skeleton, demonstrating a powerful use of tandem reduction and cyclization to build complex heterocyclic systems. nih.gov

Derivatization and Structural Modification of this compound and Related Purine Analogs

Once the core this compound structure is synthesized, it can be further modified to create a diverse library of analogs. N-alkylation and N-acylation are primary methods for this derivatization.

N-Alkylation and N-Acylation Strategies for this compound Analogs

The presence of two exocyclic amino groups (at C2 and C6) and remaining ring nitrogens presents both opportunities and challenges for selective functionalization.

N-Alkylation: Direct alkylation of purine derivatives often leads to a mixture of products, particularly at the N7 and N9 positions of the imidazole ring. acs.org However, since the N9 position is already occupied by a benzyl group in the target compound, further alkylation would likely occur at other available nitrogens or the exocyclic amino groups. Protecting groups are often necessary to direct alkylation to a specific site.

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto a nitrogen atom, forming an amide. The two exocyclic amino groups of 2,6-diaminopurine exhibit different reactivities, which can complicate acylation strategies. nih.gov

Protection/Deprotection: Selective acylation often requires complex protection and deprotection schemes. For instance, one amino group might be protected with a labile group (like Fmoc or benzoyl) while the other is acylated. nih.gov

Reagent Control: The choice of acylating agent and reaction conditions can influence the site of acylation. During oligonucleotide synthesis, for example, the acetyl capping reaction has been observed to cause an unintended conversion of a protected guanine (B1146940) into an N(2)-acetyl-2,6-diaminopurine impurity. nih.gov

These derivatization strategies are crucial for exploring the structure-activity relationships of purine analogs in various chemical and biological contexts.

Regioselective Introduction of Substituents at Purine Ring Positions (e.g., C2, C6, C8, C9)

The functionalization of the this compound ring at specific positions is a cornerstone of its synthetic chemistry, allowing for the systematic exploration of structure-activity relationships. The inherent electronic properties of the purine ring dictate the reactivity of its carbon and nitrogen atoms, often necessitating carefully designed strategies to achieve the desired regioselectivity.

C2 and C6 Positions: The C2 and C6 positions, bearing amino groups, are often targeted for modification. However, direct substitution at these positions can be challenging. A common approach involves starting with a dihalogenated purine, such as 9-benzyl-2,6-dichloropurine. The differential reactivity of the C2-Cl and C6-Cl bonds can be exploited for regioselective substitution. For instance, in Suzuki-Miyaura cross-coupling reactions, the C6 position is generally more reactive than the C2 position. This allows for the selective introduction of an aryl or vinyl group at C6 while leaving the C2-chloro substituent intact for subsequent modifications. Conversely, starting with a substrate like 9-benzyl-6-chloro-2-iodopurine allows for selective reaction at the more reactive C2 position. researchgate.net Another strategy for selective C2 functionalization involves the diazotization of the 2-amino group of a 2,6-diaminopurine nucleoside, followed by the introduction of a fluorine atom. This 2-fluoro group can then be displaced by various nucleophiles. nih.gov

C8 Position: The C8 position of the purine ring is susceptible to electrophilic substitution. Bromination of 2,6,9-trisubstituted purines can be achieved in high yields using reagents like pyridinium (B92312) tribromide, which is a safer and easier-to-handle alternative to elemental bromine. researchgate.net This 8-bromo derivative serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

N9 Position: The introduction of the benzyl group at the N9 position is a key synthetic step. The alkylation of 2,6-diaminopurine with benzyl bromide under basic conditions generally favors the N9 isomer, particularly in polar aprotic solvents like DMSO. researchgate.netresearchgate.net However, the formation of other regioisomers, such as the N3 and N7-benzylated products, can occur. researchgate.net The regioselectivity of this reaction is influenced by factors such as the solvent, base, and temperature. For instance, the proportion of the N3-benzyladenine isomer increases in the presence of polar protic solvents. researchgate.net More recent methods have also been developed for the direct and regioselective N7-alkylation of 6-substituted purines using a Lewis acid catalyst, which could potentially be adapted for the synthesis of N7-benzyl-2,6-diaminopurine derivatives. acs.orgnih.gov

| Solvent System | Major Isomer | Minor Isomer(s) | Reference |

|---|---|---|---|

| Polar Aprotic (e.g., DMSO) | N9-benzyladenine | N3-benzyladenine | researchgate.netresearchgate.net |

| Polar Protic (e.g., water) | Increased proportion of N3-benzyladenine | N/A | researchgate.net |

Palladium-Catalyzed Cross-Coupling Methodologies in 2,6-Diaminopurine Chemistry (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to purine chemistry has been particularly fruitful. researchgate.netrsc.orgorganic-chemistry.org These reactions provide a powerful means of forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the this compound scaffold.

The Suzuki-Miyaura coupling , which joins an organoboron compound with a halide or triflate, is widely used for the arylation and vinylation of the purine ring. researchgate.netnih.gov For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of an arylboronic acid selectively yields the 6-aryl-2-chloro-9-benzylpurine. researchgate.net This regioselectivity is a key advantage, allowing for stepwise functionalization of the purine core. The reaction conditions can be tuned to accommodate a range of boronic acids, with anhydrous conditions often being superior for electron-rich substrates and aqueous conditions for electron-poor ones. researchgate.net

The Stille coupling utilizes organotin reagents and is also effective for creating C-C bonds. organic-chemistry.org While powerful, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The Negishi coupling employs organozinc reagents and is notable for its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides have been shown to proceed efficiently at room temperature. rsc.orgsigmaaldrich.com

The Sonogashira coupling is the method of choice for introducing alkyne moieties, reacting a terminal alkyne with a halide or triflate in the presence of a palladium catalyst and a copper co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted purines, which are valuable intermediates for further transformations or as final products with specific biological activities.

| Reaction | Organometallic Reagent | Substrate | Bond Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide/Triflate | C-C | Mild conditions, commercially available reagents, good functional group tolerance. | researchgate.net |

| Stille | Organotin | Aryl/Vinyl Halide/Triflate | C-C | Versatile, but toxicity of tin reagents is a concern. | organic-chemistry.org |

| Negishi | Organozinc | Aryl/Vinyl Halide/Triflate | C-C | Couples sp3, sp2, and sp carbons; reagents can be water and air sensitive. | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide/Triflate | C-C (alkynyl) | Requires a copper co-catalyst. | N/A |

Synthesis of Purine Nucleoside Analogs Bearing the 2,6-Diaminopurine Moiety

Purine nucleoside analogs are a class of compounds with significant therapeutic applications, particularly as antiviral and anticancer agents. conicet.gov.ar The synthesis of nucleoside analogs of 2,6-diaminopurine can be achieved through both chemical and enzymatic methods.

Chemical synthesis often involves the direct glycosylation of a protected 2,6-diaminopurine base with a protected sugar derivative. For instance, the 2'-deoxyriboside of 2,6-diaminopurine can be prepared by glycosylating the 2,6-bis(tetramethylsuccinimide) derivative of the purine with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride using the sodium salt method. nih.gov This approach requires careful protection of the amino groups on the purine ring to ensure regioselective glycosylation at the N9 position.

Enzymatic and microbial synthesis offer an alternative and often more efficient route to these nucleosides. conicet.gov.arresearchgate.net Transglycosylation reactions catalyzed by whole bacterial cells can be used to synthesize a variety of 2,6-diaminopurine nucleosides, including the riboside, 2'-deoxyriboside, 2',3'-dideoxyriboside, and arabinofuranoside. conicet.gov.arresearchgate.net These biocatalytic methods can be highly efficient, with yields of 2,6-diaminopurine riboside reaching up to 88.2% in some systems. researchgate.net

| Nucleoside Analog | Glycosyl Donor | Biocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-diaminopurine-2'-deoxyriboside (DAPdR) | Thymidine | DAD | 40.2 | researchgate.net |

| 2,6-diaminopurine-2'-deoxyriboside (DAPdR) | Thymidine | TDA | 51.8 | researchgate.net |

| 2,6-diaminopurine riboside (DAPR) | Uridine | TDU | 88.2 | researchgate.net |

| 2,6-diaminopurine riboside (DAPR) | Uridine | DUD | 58.0 | researchgate.net |

Synthesis of 9-Deazapurine Derivatives Related to this compound

9-Deazapurines, in which the N9 nitrogen is replaced by a carbon atom, are an important class of purine analogs that often exhibit interesting biological activities. The synthesis of 2,6-diamino-9-benzyl-9-deazapurine and related compounds has been reported. nih.gov A common synthetic strategy involves the construction of the pyrrolo[3,2-d]pyrimidine ring system, which is the core of 9-deazapurines.

One approach begins with a substituted pyrimidine, such as (2,6-diamino-5-nitropyrimidinyl)acetonitrile. Benzylation of this intermediate occurs at the α-carbon to the cyano group, leading to mono- and dibenzyl derivatives. Reductive cyclization of these precursors then yields the desired 7-benzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine (a 9-deazapurine analog). nih.gov The protection of the amino groups at the 2- and 4-positions with groups like benzyl, acetyl, or benzoyl is also a key consideration in the synthetic route. nih.gov

Synthetic Challenges and Optimization in the Derivatization of this compound

To address these challenges, optimization strategies have been developed. One innovative approach for the synthesis of oligonucleotides containing 2,6-diaminopurine involves a postsynthetic strategy that avoids the need for protecting groups on the purine base. nih.govacs.org This method utilizes a 2-fluoro-6-amino-adenosine monomer as the building block. The strongly electronegative fluorine atom at the C2 position deactivates the N6-amino group, obviating the need for its protection during oligonucleotide synthesis. nih.govacs.org The 2-fluoro substituent can then be readily displaced by ammonia (B1221849) or other amines in a postsynthetic step to generate the desired 2,6-diaminopurine moiety or other 2-amino-functionalized purines. nih.govacs.org This strategy simplifies the synthesis, improves efficiency, and avoids the problematic deprotection steps associated with traditional methods. nih.govacs.org

Another area of optimization is in the development of more efficient and regioselective reactions. The use of microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the derivatization of related 2,6-disubstituted purines. Furthermore, the continued development of new catalysts and ligands for palladium-catalyzed cross-coupling reactions is expanding the scope and efficiency of these transformations in purine chemistry.

Biological Activity and Preclinical Investigations of 2,6 Diamino 9 Benzylpurine and Analogs

Antiproliferative and Cytostatic Activities in Cellular Models

Substituted purines, including 2,6-diaminopurine (B158960) (DAP) and its derivatives, have long been recognized for their potential in cancer therapy, with some reports of their use in treating leukemia dating back to 1951. nih.gov The core structure serves as a versatile scaffold for developing compounds with significant antiproliferative and cytostatic activities. Research has shown that 2,6-diaminopurine itself exerts a stronger antiproliferative effect on L1210 mouse leukemia cells compared to its deoxyriboside analog, DAPdR. nih.gov

A notable derivative, Reversine (a 2,6-diamino-substituted purine), is described as a potent antitumor agent. nih.gov Building on this, novel analogs structurally related to Reversine have demonstrated antiproliferative effects on breast (MCF-7) and colorectal (HCT116) cancer cell lines. nih.gov Similarly, other related structures, such as 2,6-diamino-3-acylpyridines and a bioactive nitro derivative of 2,6-diaminopyrimidine, have shown inhibitory activity against the proliferation of HeLa, HCT116, and MCF-7 cancer cells. researchgate.net

Further investigations into a deazapurine analog, 2,6-diamino-9-benzyl-9-deazapurine, and its related compounds revealed significant cell growth inhibition in several cancer cell lines. nih.govdocumentsdelivered.com This body of evidence underscores the potential of the 2,6-diaminopurine scaffold in the development of novel anticancer agents.

A key mechanism behind the antiproliferative effects of 2,6-diaminopurine and its analogs is the disruption of the cell cycle. The parent compound, 2,6-diaminopurine, has been shown to cause an accumulation of L1210 leukemia cells in the G2/M phase of the cell cycle. nih.govnih.gov

More detailed investigations into novel 2,6-diamino-substituted purines related to Reversine confirm and expand upon this observation. These compounds were found to induce a dose-dependent cell cycle arrest in the G2/M phase in both MCF-7 and HCT116 cancer cells. nih.gov A significant consequence of this G2/M arrest is the induction of polyploidy, a state where cells contain more than two paired sets of chromosomes. nih.gov This phenomenon, also referred to as endoreduplication, was observed in treated MCF-7 and HCT116 cells. nih.gov Morphological analysis of these cells revealed that many were larger than control cells and contained multiple, often fused, nuclei, which is indicative of a failure to complete mitosis and cell division. nih.gov This suggests that these compounds interfere with the proper formation of the mitotic spindle and chromosome segregation, leading to mitotic catastrophe. nih.govnih.gov

Analogs of 2,6-diamino-9-benzylpurine have demonstrated a range of cytotoxic activities across a panel of human cancer cell lines. The inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the analog and the genetic makeup of the cancer cell line.

For instance, a study on 2,6-diamino-9-benzyl-9-deazapurine and its derivatives reported significant growth inhibition against leukemia (CCRF-CEM, HL-60), cervical cancer (HeLa S3), and murine leukemia (L1210) cell lines. nih.govdocumentsdelivered.com One of the most potent compounds in this series, a 6-dibromomethyl derivative, showed IC50 values of 0.54 µM in CCRF-CEM and 1.7 µM in HL-60 cells. nih.govdocumentsdelivered.com Other analogs, such as 2,6-diamino-3-acylpyridines, have also shown inhibitory effects against HeLa and HCT116 cells. researchgate.net Furthermore, a bioactive nitro derivative of a 2,6-diaminopyrimidine has demonstrated dose-dependent cytotoxicity against the MCF-7 breast cancer cell line.

The table below summarizes the antiproliferative activities of selected 2,6-diaminopurine analogs in various cancer cell lines.

Table 1: Antiproliferative Activity of 2,6-Diaminopurine Analogs in Various Cancer Cell Lines Data sourced from multiple studies and may not represent direct comparisons.

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine derivative | CCRF-CEM | Leukemia | 0.54 | nih.govdocumentsdelivered.com |

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine derivative | HL-60 | Leukemia | 1.7 | nih.govdocumentsdelivered.com |

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine derivative | HeLa S3 | Cervical Cancer | 5.0 | nih.govdocumentsdelivered.com |

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine derivative | L1210 | Murine Leukemia | 1.9 | nih.govdocumentsdelivered.com |

| 7,N(2),N(4)-tribenzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | CCRF-CEM | Leukemia | 1.9 | nih.govdocumentsdelivered.com |

| 7,N(2),N(4)-tribenzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | HL-60 | Leukemia | 2.7 | nih.govdocumentsdelivered.com |

| 7,N(2),N(4)-tribenzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | HeLa S3 | Cervical Cancer | 7.3 | nih.govdocumentsdelivered.com |

| 7,N(2),N(4)-tribenzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine | L1210 | Murine Leukemia | 1.0 | nih.govdocumentsdelivered.com |

The tumor suppressor protein p53 is a critical determinant of cell fate in response to cellular stress, including that induced by chemotherapeutic agents. Research indicates that the p53 status of cancer cells can significantly influence their sensitivity to 2,6-diaminopurine analogs.

A study on novel 2,6-diamino-substituted purines found that these compounds were particularly effective at inducing G2/M cell cycle arrest and endoreduplication in cancer cells with compromised p53 function. nih.gov For example, the effects were significant in MCF-7 cells where p53 was down-regulated (MCF-7shp53) and in HCT116 cells lacking p53 (p53-/-), while the same concentrations had a less pronounced effect on their p53-proficient counterparts. nih.gov This suggests a potential therapeutic window for these compounds, indicating they may be selectively potent against p53-defective tumors, which are often more aggressive and resistant to conventional therapies. nih.gov

In a different context, 2,6-diaminopurine (DAP) itself has been shown to restore functional p53 protein in cancer cells that harbor a specific type of p53 mutation. In Calu-6 cells, which have a UGA nonsense mutation in the TP53 gene, treatment with DAP led to an increase in p53 protein levels. lww.comresearchgate.netresearchgate.net This occurs because DAP can promote the translational readthrough of premature UGA stop codons. lww.comresearchgate.netresearchgate.net

Conversely, the related compound 2-aminopurine (B61359) has been reported to suppress the phosphorylation and stabilization of p53 following DNA damage. nih.gov This inhibition of the p53 response allowed cells to bypass a G2/M arrest and ultimately contributed to resistance against DNA damage-induced cell death, an effect that was independent of p53 status. nih.gov

Enzyme Inhibition Profiles and Molecular Targeting

The anticancer effects of 2,6-diaminopurine derivatives are often mediated by their ability to inhibit specific protein kinases that are crucial for cell cycle regulation and mitosis.

Aurora Kinases : The 2,6-diamino-substituted purine (B94841) analog, Reversine, is known to function as an inhibitor of Aurora kinases. nih.gov These kinases are key regulators of mitotic events, including centrosome separation, spindle assembly, and cytokinesis. nih.gov Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and cell death, consistent with the phenotypes observed with Reversine and its analogs. nih.govnih.gov

Monopolar Spindle 1 (Mps1) : The Mps1 kinase is another critical component of the spindle assembly checkpoint, which ensures proper chromosome segregation. Several studies have identified purine and diaminopyridine-based compounds as potent Mps1 inhibitors. semanticscholar.orgresearchgate.net While not identical to this compound, these structurally related scaffolds demonstrate that this chemical class can effectively target the ATP-binding site of Mps1, providing a rationale for its role in inducing mitotic defects.

Cyclin-Dependent Kinases (CDK1, CDK2) : CDKs are fundamental drivers of cell cycle progression. The purine scaffold is a well-established template for the development of CDK inhibitors. Specifically, 2-aminopurine derivatives have been designed as selective CDK2 inhibitors, and 2,6-diamino-3-acylpyridines have demonstrated potent inhibitory activity against both CDK1 and CDK2. researchgate.net Inhibition of CDK1 and CDK2 directly interferes with the transitions between cell cycle phases, contributing to the observed cell cycle arrest.

Casein Kinase 1 Delta (CK1δ) : A screening of a library of adenine (B156593) derivatives identified 2-amino-9-benzyladenine, an analog very closely related to the subject of this article, as an inhibitor of CK1δ. The 8-bromo derivative of this compound also showed inhibitory activity. CK1δ is involved in various cellular processes, including the regulation of DNA repair and cell proliferation. Molecular docking studies suggest how these adenine derivatives bind to the enzyme, providing a basis for the rational design of more potent inhibitors based on this scaffold.

Inhibition of Dihydrofolate Reductase (DHFR) in Mycobacterial Systems

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids. Its inhibition is a key mechanism for several antimicrobial and anticancer drugs. While a variety of compounds have been investigated as DHFR inhibitors for Mycobacterium tuberculosis, the causative agent of tuberculosis, specific data on the direct inhibition of mycobacterial DHFR by this compound is not extensively documented in publicly available research. However, the broader class of purine analogs has been explored for this purpose.

The general structure of purine analogs makes them potential candidates for DHFR inhibition due to their ability to mimic the natural substrate, dihydrofolate. Research has focused on various substituted purines and related heterocyclic structures as potential inhibitors of M. tuberculosis DHFR (MtbDHFR). These studies often explore modifications at different positions of the purine ring to enhance binding affinity and selectivity for the mycobacterial enzyme over its human counterpart. While direct inhibitory data for this compound is scarce, the exploration of other purine derivatives provides a rationale for investigating this specific compound and its analogs as potential MtbDHFR inhibitors.

Modulation of Other Enzymatic Pathways (e.g., Adenosine (B11128) Deaminase, Fatty Acid Synthesis Enzymes)

Adenosine Deaminase

Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine. Alterations in ADA activity are associated with various physiological and pathological conditions. Studies have shown that some purine analogs can act as substrates or inhibitors of ADA. For instance, 2,6-diaminopurine (DAP) and its 2'-deoxyriboside (DAPdR) have been shown to be metabolized by enzymes in the purine salvage pathway, with DAPdR being an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine. This indicates an interaction between the 2,6-diaminopurine core and ADA. However, specific inhibitory studies focusing on this compound against ADA are not well-documented. The presence of the benzyl (B1604629) group at the N9 position would significantly alter the molecule's interaction with the enzyme's active site compared to the unsubstituted DAP or its riboside derivatives.

Fatty Acid Synthesis Enzymes

Fatty acid synthase (FAS) is a crucial enzyme complex responsible for the de novo synthesis of fatty acids. The inhibition of FAS has emerged as a promising target for anticancer and antimicrobial therapies. While there is extensive research on various classes of FAS inhibitors, direct evidence of this compound or its close analogs as inhibitors of fatty acid synthesis enzymes is limited in the current scientific literature. A study on cholangiocarcinoma cells revealed that FASN knockdown led to significant changes in purine metabolism, suggesting a potential link between the two pathways. However, this does not directly imply inhibition of FAS by purine analogs. Further research is needed to explore the potential of this class of compounds to modulate fatty acid synthesis.

Antimicrobial Activities: Focus on Mycobacterial Inhibition by 9-Benzylpurine Analogs

A significant area of investigation for 9-benzylpurine analogs has been their antimicrobial activity, particularly against Mycobacterium tuberculosis. Research has demonstrated that 9-benzylpurines with various substituents at the 2-, 6-, and/or 8-positions exhibit inhibitory effects against this pathogen. High antimycobacterial activity has been observed for 9-benzylpurines carrying phenylethynyl, trans-styryl, or aryl substituents at the 6-position. Furthermore, the presence of a chlorine atom at the 2-position has been shown to generally increase the activity.

Table 1: Antimycobacterial Activity of Selected 9-Benzylpurine Analogs against M. tuberculosis

| Compound | Substituent at C6 | Substituent at C2 | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Analog 1 | Phenylethynyl | H | >100 | |

| Analog 2 | Phenylethynyl | Cl | 6.25 | |

| Analog 3 | trans-Styryl | H | 50 | |

| Analog 4 | trans-Styryl | Cl | 6.25 |

This data highlights the importance of the substituents on the purine ring for antimycobacterial activity. The diamino substitution at the 2- and 6-positions in this compound would present a different chemical profile and warrants specific investigation to determine its MIC against M. tuberculosis.

Immunomodulatory Potentials of Purine Derivatives in Research Models

Purine analogs are known to possess immunomodulatory properties, with several compounds used clinically as immunosuppressive agents. These agents can interfere with lymphocyte proliferation and function. The immunomodulatory effects of purine derivatives are often mediated through their interaction with key enzymes in purine metabolism or with adenosine receptors.

For instance, some purine nucleoside analogs have demonstrated the ability to induce apoptosis in lymphocytes, which is a desirable effect in the treatment of certain lymphoid malignancies and autoimmune diseases. Recent studies have also highlighted the immunomodulatory properties of adenosine analogs, such as remdesivir's metabolite GS-441524, which can act as an antagonist of the Adenosine A2A Receptor, thereby promoting antiviral immune responses.

While the specific immunomodulatory effects of this compound have not been extensively characterized, the known activities of related purine analogs suggest that it could potentially modulate immune responses. Research in this area would likely involve in vitro studies using immune cell lines (e.g., lymphocytes, macrophages) and in vivo studies in animal models of inflammation or autoimmune disease to assess its effects on cytokine production, immune cell proliferation, and other immunological parameters.

Other Reported Biological Applications of this compound Analogs

Myoblast De-differentiation

The process of myogenesis, or muscle cell formation, involves the differentiation of myoblasts into mature muscle fibers. Purine metabolism has been shown to be altered during the differentiation of rat heart myoblasts into myocytes. Specifically, the utilization of purine bases and nucleosides changes during this process. While there is no direct evidence of this compound inducing myoblast de-differentiation, the involvement of purines in myogenesis suggests that purine analogs could potentially modulate this process. Further research would be necessary to investigate whether this specific compound or its analogs have any effect on myoblast proliferation, differentiation, or de-differentiation.

Plant Growth Regulation

A notable application of a structurally related compound, 6-benzylaminopurine (B1666704) (BAP), is in plant tissue culture as a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development. The 9-substituent on the purine ring is known to influence the biological activity of cytokinins. Studies on 6-benzylamino-9-methylpurine have shown that the 9-substituent can be metabolically removed by plant tissues, releasing the active free base, 6-benzylaminopurine.

This suggests that this compound could potentially exhibit cytokinin-like activity, possibly through a similar metabolic conversion to a more active form. The activity of such compounds is typically assessed in plant bioassays, such as the tobacco callus bioassay or the Amaranthus bioassay, which measure cytokinin-dependent growth responses.

Mechanistic Insights into the Biological Actions of 2,6 Diamino 9 Benzylpurine

Molecular Interactions with Protein Targets: Binding Modes and Specificity

The biological effects of 2,6-Diamino-9-benzylpurine are intrinsically linked to its ability to interact with specific protein targets, most notably cyclin-dependent kinases (CDKs). As a purine (B94841) analog, it can function as a competitive inhibitor at the ATP-binding site of these enzymes. nih.gov The purine scaffold provides the necessary hydrogen bonding interactions within the kinase domain, a common feature among many kinase inhibitors.

Derivatives of 6-benzylaminopurine (B1666704) have been synthesized and evaluated for their inhibitory effects on CDKs, revealing insights into structure-activity relationships. For instance, substitutions at the C-2 and N-9 positions of the purine ring have been shown to significantly influence inhibitory potency against CDK2. nih.gov One study highlighted that the compound 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine was a particularly potent inhibitor of CDK2, with an IC50 value of 0.9 microM, demonstrating activity comparable to the well-known CDK inhibitor roscovitine. nih.gov

The specificity of these interactions is crucial. Research on 2-arylaminopurines with various substitutions at the 6-position has demonstrated the potential for achieving selectivity between different CDKs. For example, certain substitutions can lead to a significant preference for CDK2 over CDK1. nih.gov This selectivity is attributed to the inhibitor's ability to stabilize a specific conformation of the glycine-rich loop in the ATP-binding pocket of CDK2, a conformation not observed in CDK1. nih.gov Molecular docking studies with similar compounds, such as piperine with CDK2 and CDK4, have helped to elucidate the atomic-level interactions, including the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Table 1: Inhibitory Activity of Selected Purine Derivatives against Cyclin-Dependent Kinases

| Compound | Target CDK | IC50 (µM) | Reference |

| 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine | CDK2 | 0.9 | nih.gov |

| Roscovitine | Cdc2, CDK2, CDK5 | 0.65, 0.7, 0.16 | selleckchem.com |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 | nih.gov |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86 | nih.gov |

Impact on Signal Transduction Pathways and Cellular Cascades

The inhibition of key regulatory proteins like CDKs by this compound and its analogs has profound effects on various signal transduction pathways that govern cell cycle progression and proliferation. By blocking the activity of CDKs, these compounds can disrupt the phosphorylation cascades that drive the cell from one phase to the next.

For example, 6-benzylaminopurine (BAP), a related cytokinin, has been shown to influence signaling pathways in both plant and animal cells. In rat atria, BAP induces a positive inotropic effect through the activation of P2-purinoceptors, which involves the modification of cGMP and intracellular calcium levels. nih.gov In plants, BAP is known to modulate signaling pathways that improve resistance to heavy metal stress by enhancing antioxidant activity and regulating endogenous hormone signaling. researchgate.netmdpi.com

The broader class of purine analogs is known to exert its effects through multiple mechanisms, including the disruption of purine nucleotide synthesis and metabolism, which in turn affects a wide array of signaling pathways dependent on these molecules. taylorandfrancis.com The inhibition of CDKs, a primary mechanism for compounds like this compound, directly impacts the signaling network that controls cellular proliferation and survival, often leading to cell cycle arrest.

Modulation of Gene Expression and Protein Synthesis Pathways

The influence of this compound extends to the regulation of gene expression and protein synthesis. By inhibiting CDKs, which also play roles in transcription, it can indirectly alter the expression of genes crucial for cell cycle progression and survival.

Studies on the related compound 6-benzylaminopurine (BAP) in plants have provided direct evidence of its impact on gene expression. Treatment of Populus tomentosa with BAP led to significant changes in DNA methylation patterns, which in turn affected allele-specific gene expression. nih.govmdpi.com This resulted in the differential expression of hundreds of protein-coding genes and non-coding RNAs. nih.gov In soybean, BAP treatment enhanced the expression of genes involved in chlorophyll synthesis. researchgate.net

Furthermore, 2,6-diaminopurine (B158960) (DAP) itself has been shown to have transcriptional effects. In human cells, DAP exhibited substantial inhibitory effects on transcription mediated by RNA polymerase II. nih.gov This suggests a potential role for this class of compounds in transcriptional regulation. Purine analogs, in general, can interfere with DNA and RNA synthesis, either by inhibiting the enzymes involved or by being incorporated into the nucleic acid chains, thereby disrupting the template for transcription and replication. taylorandfrancis.comwikipedia.org This interference with the fundamental processes of gene expression and protein synthesis is a key aspect of their biological activity. The mTORC1 pathway, a master regulator of cell growth, controls a transcriptional program that is influenced by the availability of amino acids for protein synthesis, and this pathway can be affected by purine analogs that disrupt nucleotide synthesis. mdpi.comresearchgate.net

Cellular Response Mechanisms: Mitotic Catastrophe and Apoptosis Induction Pathways

A significant consequence of the molecular interactions and pathway modulations induced by this compound and related CDK inhibitors is the triggering of specific cellular death mechanisms, namely mitotic catastrophe and apoptosis.

Mitotic catastrophe is a form of cell death that occurs as a result of aberrant mitosis. aacrjournals.org CDK inhibitors can induce this phenomenon by causing a potent G2/M arrest and subsequent mitotic failure. aacrjournals.org Cells that enter mitosis with damaged DNA or dysfunctional mitotic checkpoints, a state that can be induced by CDK inhibition, are prone to mitotic catastrophe, characterized by the formation of multinucleated cells. aacrjournals.org This aberrant mitosis can then lead to apoptosis. tandfonline.com

Apoptosis, or programmed cell death, is another key cellular response. The inhibition of CDKs can promote apoptosis through various mechanisms. While CDK1 inhibitors can initially antagonize the immediate apoptosis triggered by spindle disruption, they can promote apoptosis in daughter cells following a subsequent multipolar mitosis. tandfonline.com The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. mdpi.com This pathway involves the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis. nih.govqiagen.com The activation of initiator caspases like caspase-9 and effector caspases such as caspase-3 is a hallmark of this process. nih.govqiagen.com Studies on CDK inhibitors have shown that their induction of apoptosis is often dependent on the activation of cyclin B1/CDK complexes, and reducing the levels of cyclin B1 can diminish the apoptotic response. nih.gov

Table 2: Cellular Responses to CDK Inhibition by Purine Analogs

| Cellular Response | Key Features | Associated Proteins |

| Mitotic Catastrophe | Aberrant mitosis, formation of multinucleated cells, G2/M arrest | CDKs, Cyclin B1 |

| Apoptosis (Intrinsic Pathway) | Mitochondrial membrane potential loss, cytochrome c release, caspase activation | Bcl-2 family, Caspase-9, Caspase-3 |

Tautomeric Equilibrium and Conformational Dynamics in Biological Activity

The biological activity of this compound is not solely determined by its static structure but is also influenced by its dynamic chemical properties, specifically its tautomeric equilibrium and conformational flexibility. Tautomers are structural isomers that readily interconvert, and for purine analogs, the position of protons on the heterocyclic rings can significantly affect their hydrogen bonding capabilities and, consequently, their interaction with biological targets.

For 2,6-diaminopurine, the N7H and N9H tautomers are of particular interest. iaea.org The relative stability of these tautomers can be influenced by the surrounding environment, such as the solvent or the binding pocket of a protein. The ability to adopt a specific tautomeric form that is complementary to the active site of a target protein is crucial for effective binding and inhibition. Studies on the excited-state dynamics of 2,6-diaminopurine have shown that the 9H and 7H tautomers exhibit different electronic relaxation mechanisms, which could have implications for its biological function and stability.

Structure Activity Relationship Sar Studies and Rational Design of 2,6 Diamino 9 Benzylpurine Analogs

Elucidation of Essential Structural Features for Biological Activity

The fundamental 2,6-diaminopurine (B158960) scaffold is a key determinant of the biological activity observed in this class of compounds. The presence of two amino groups at the C2 and C6 positions of the purine (B94841) ring is crucial for establishing critical interactions with biological targets. For instance, in the context of kinase inhibition, these amino groups can act as hydrogen bond donors and acceptors, mimicking the interactions of the endogenous ligand, adenosine (B11128) triphosphate (ATP), within the kinase hinge region.

Furthermore, studies on a broader range of 2,6-diaminopurine derivatives have revealed their potential as broad-spectrum antiviral agents, with activity against flaviviruses, influenza virus, and SARS-CoV-2. nih.gov This suggests that the 2,6-diaminopurine core can be considered a "privileged scaffold" for the development of antiviral drugs. The dual amino groups are likely involved in forming multiple hydrogen bonds with viral enzymes or host factors essential for viral replication.

Impact of Substituents at Purine Ring Positions (C2, C6, C8, N9) on Activity and Selectivity

Systematic modifications of the purine ring have provided significant insights into the SAR of 2,6-diamino-9-benzylpurine analogs. The nature and position of substituents have a profound impact on both the potency and selectivity of these compounds.

C2-Position: The amino group at the C2 position is a key feature. In many kinase inhibitors, this group forms a crucial hydrogen bond with the backbone of the kinase hinge region. Altering this group can drastically affect binding affinity. For example, in a series of 2,6,9-trisubstituted purines, the C2 substituent was found to be critical for their activity as PDGFRα kinase inhibitors with antileukemic activity. nih.gov

C6-Position: The substituent at the C6 position often dictates the selectivity of purine-based inhibitors. In the case of 2,6-diaminopurine derivatives, this position has been explored with various substituted anilines to optimize their antiviral activity. nih.gov The introduction of different phenylhydrazino and azobenzene (B91143) moieties at C6 has led to compounds with broad-spectrum antiviral profiles. nih.gov It has been observed that the nature of the substituent at C6 can modulate the compound's ability to counteract virus-induced oxidative stress. nih.gov

C8-Position: The C8 position of the purine ring is less commonly modified in the context of this compound analogs. However, in related purine scaffolds, substitution at C8 can influence the electronic properties of the ring system and provide an additional vector for substitution to probe interactions with the solvent-exposed region of a binding site.

N9-Position: The substituent at the N9 position is critical for the activity of these compounds, and in this case, it is a benzyl (B1604629) group. This group occupies the ribose-binding pocket of many kinases and can be modified to enhance potency and selectivity. The importance of the N9-substituent is highlighted in various studies on 2,6,9-trisubstituted purines.

The following table summarizes the impact of substitutions at different positions on the purine ring based on studies of related compounds.

| Position | Substituent Type | Impact on Activity/Selectivity |

| C2 | Amino Group | Essential for hydrogen bonding with kinase hinge regions. |

| Modifications | Can alter binding affinity and selectivity. | |

| C6 | Substituted Anilines | Modulates antiviral activity and spectrum. nih.gov |

| Phenylhydrazino/Azobenzene | Can confer broad-spectrum antiviral properties and affect oxidative stress pathways. nih.gov | |

| N9 | Benzyl Group | Occupies the ribose-binding pocket of kinases; crucial for activity. |

| Modified Benzyl Groups | Can be optimized to improve potency and selectivity. |

Role of the Benzyl Moiety and its Modifications in Activity Profiles

Modifications to the benzyl ring have been a key strategy in the optimization of these compounds. The introduction of various substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. For instance, in a study of 6-benzylaminopurine (B1666704) derivatives, substitutions on the benzyl ring were shown to have a significant impact on their cytokinin activity and antiproliferative properties.

The position and nature of the substituents on the benzyl ring are critical. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the benzyl moiety, affecting its interaction with the target protein. Similarly, bulky substituents can enhance van der Waals interactions but may also introduce steric hindrance if the binding pocket is constrained.

The table below illustrates the effects of benzyl group modifications on the activity of related purine analogs.

| Modification | Rationale | Observed Effect (in related purine analogs) |

| Introduction of Halogens | Modulate electronic properties and lipophilicity. | Can enhance binding affinity and selectivity. |

| Addition of Alkoxy Groups | Introduce hydrogen bond acceptors and alter solubility. | Can improve potency and pharmacokinetic properties. |

| Variation of Substituent Position (ortho, meta, para) | Probe different regions of the binding pocket. | Can lead to significant differences in activity and selectivity. |

Stereochemical Considerations in the Activity of 2,6-Diaminopurine Derivatives

For the parent compound, this compound, there are no chiral centers, and therefore, stereochemical considerations are not directly applicable. However, the introduction of stereocenters through modification of the benzyl moiety or the purine core can lead to stereoisomers with potentially different biological activities.

For instance, if a chiral substituent is introduced on the benzyl group, the resulting enantiomers or diastereomers may exhibit different binding affinities and selectivities for their biological targets. This is because the three-dimensional arrangement of atoms in a chiral molecule can lead to differential interactions with the chiral environment of a protein's binding site.

In a broader context of purine derivatives, such as nucleoside analogs where a chiral ribose or carbocyclic sugar mimic is attached at the N9 position, stereochemistry plays a pivotal role. The stereoisomers of carbocyclic 2,6-diaminopurine analogues have been synthesized and evaluated, showing that the spatial arrangement of the substituents on the cyclopentane (B165970) ring is critical for antiviral activity. nih.gov For example, the carbocyclic analogue of the lyxofuranoside of guanine (B1146940) exhibited significant activity against herpes simplex virus type 1, while the corresponding 2,6-diamino compound showed only marginal activity. nih.gov

While specific studies on chiral derivatives of this compound are limited, the principles of stereoselectivity observed in other substituted purines underscore the importance of considering stereochemistry in the design of new analogs.

Design Principles for Selective Enzyme Inhibitors and Biologically Active Analogs

The rational design of selective enzyme inhibitors based on the this compound scaffold leverages the structural information of the target enzyme's active site. The goal is to maximize interactions with the target while minimizing off-target effects.

Key design principles include:

Exploiting Unique Features of the ATP-Binding Site: Kinases, a major target class for purine analogs, have highly conserved ATP-binding sites. However, subtle differences in the amino acid residues lining this pocket can be exploited to achieve selectivity. For example, targeting less conserved regions adjacent to the ATP-binding site with specific substituents on the benzyl group or the purine C6 position can confer selectivity.

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of the target enzyme in complex with ligands allows for the precise design of inhibitors that fit optimally into the active site. This approach can guide the placement of functional groups to form specific hydrogen bonds, hydrophobic interactions, and to displace key water molecules, thereby enhancing binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent inhibitor. The 2,6-diaminopurine core can serve as a starting fragment, which can then be elaborated at the C6 and N9 positions to build potent and selective inhibitors.

Phenotypic Screening and System-Oriented Optimization: As demonstrated in the development of broad-spectrum antiviral 2,6-diaminopurine derivatives, phenotypic screening in cell-based assays can identify compounds with desired biological effects. nih.gov Subsequent system-oriented optimization, which involves iterative chemical synthesis and biological testing, can then be used to improve the potency and selectivity of the initial hits. nih.gov This approach is particularly useful when the precise molecular target is unknown or when the desired biological outcome results from the modulation of multiple targets.

The following table outlines some design strategies for developing selective 2,6-diaminopurine-based inhibitors.

| Design Strategy | Approach | Desired Outcome |

| Targeting the Hinge Region | Maintain the 2,6-diamino functionality for key hydrogen bonds. | High affinity for the kinase family. |

| Exploiting the Ribose Pocket | Modify the N9-benzyl group to fit the specific contours of the target's ribose pocket. | Potency and selectivity. |

| Probing the Solvent-Exposed Region | Introduce larger or more polar substituents at the C6 position. | Improved selectivity and pharmacokinetic properties. |

| Computational Modeling | Use molecular docking and molecular dynamics simulations to predict binding modes and affinities. | Prioritization of compounds for synthesis and testing. |

Advanced Research Methodologies and Computational Studies Applied to 2,6 Diamino 9 Benzylpurine

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing the interaction between a ligand like 2,6-diamino-9-benzylpurine and its biological targets. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein. mdpi.com The process involves placing the 3D structure of this compound into the binding site of a target protein and using scoring functions to estimate the strength of the interaction (binding energy). nih.govmdpi.com A lower binding energy score generally indicates a more stable and favorable interaction. This method allows researchers to screen virtual libraries of compounds against a specific target, prioritizing molecules with the highest predicted affinity for further experimental testing. mdpi.com For this compound, docking studies can identify key amino acid residues in the target's active site that are crucial for binding, such as those forming hydrogen bonds or hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the ligand-target complex over time. nih.govrdd.edu.iq These simulations provide a more realistic representation of the biological environment by modeling the movements of atoms and molecules. nih.gov By simulating the trajectory of the this compound-protein complex, researchers can assess its stability and flexibility. rdd.edu.iq Key parameters evaluated during MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which provide insights into the conformational stability of the complex and the flexibility of individual amino acid residues, respectively. rdd.edu.iq

Table 1: Computational Simulation Techniques

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand in a target's active site. | Binding energy, preferred orientation, key interacting residues. |

| Molecular Dynamics | Simulates the movement and interaction of the ligand-target complex over time. | Stability of the complex, conformational changes, flexibility of residues. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.orgmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for changes in its biological activity. ijnrd.org

In the context of this compound, a QSAR study would involve synthesizing and testing a series of its analogs with modifications to the purine (B94841) core or the benzyl (B1604629) substituent. For each analog, various molecular descriptors are calculated, which can be categorized as electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP). A statistical model is then developed to relate these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com

A study on related 9-benzyladenine (B1666361) derivatives utilized the semi-empirical PM3 Hamiltonian method to calculate descriptors such as heat of formation (ΔHf), molecular weight, total energy, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.net Such models can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemists in designing more potent compounds and optimizing lead structures. nih.gov

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Compound-Target Complexes

Experimental structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution, atomic-level information about the three-dimensional structure of molecules and their complexes.

X-ray Crystallography: This technique is a powerful tool for determining the precise 3D arrangement of atoms within a crystalline solid. To study the interaction of this compound with a target, a co-crystal of the complex is required. A relevant study on the closely related compound, 2,6-diamino-9-ethylpurine, complexed with lumiflavin, revealed detailed structural insights. nih.govnih.gov The X-ray structure showed that the purine and flavin derivatives form hydrogen-bonded base pairs, similar to the Watson-Crick type. nih.govnih.gov It also highlighted extensive stacking interactions between the molecules, with several contacts closer than typical van der Waals distances, indicative of a charge-transfer complex. nih.gov This level of detail is crucial for understanding the specific molecular interactions that drive binding and for rational drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides structural and dynamic information about molecules in solution, which can be more representative of the physiological environment. One- and two-dimensional NMR experiments can be used to determine the structure of a this compound-target complex. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can map the binding interface and determine the conformation of both the ligand and the protein upon complex formation. NMR spectra of related compounds like 6-benzylaminopurine (B1666704) have been characterized, providing reference data for such studies. researchgate.netchemicalbook.com

High-Throughput Screening Methodologies for Identifying Novel Active Analogs

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This methodology is essential for identifying novel "hit" compounds that can serve as starting points for drug development.

To discover novel active analogs of this compound, a chemical library containing a diverse set of structurally related compounds would be assembled. An assay is developed that can measure the desired biological effect, for instance, the inhibition of a target enzyme. This assay is then miniaturized and automated to be run in a 384-well or 1536-well plate format. The library is screened against the target, and compounds that show significant activity are identified as "hits." These hits undergo further validation and characterization to confirm their activity and determine their potency and selectivity, leading to the identification of promising lead candidates for further optimization. nih.gov

Proteomic and Transcriptomic Approaches in Unveiling Global Biological Effects

Omics technologies, such as proteomics and transcriptomics, allow for a global and unbiased analysis of the biological effects of a compound on a cellular or organismal level.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. nih.govresearchgate.net To understand the global effects of this compound, cells or tissues would be treated with the compound, and the resulting changes in protein expression levels would be analyzed using techniques like mass spectrometry. A comparative proteomic analysis of the related compound 6-benzyladenine (6-BA) on waterlogged summer maize revealed that 6-BA regulated key proteins involved in protein metabolism, ROS scavenging, and fatty acid metabolism. nih.govomicsdi.org This type of analysis can reveal the cellular pathways and biological processes that are modulated by the compound, providing critical insights into its mechanism of action and potential off-target effects. mdpi.com

Transcriptomics: Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Using methods like RNA-sequencing (RNA-Seq), researchers can quantify the expression levels of thousands of genes simultaneously after treatment with this compound. This provides a comprehensive snapshot of the cellular response at the gene expression level. biorxiv.org By identifying which genes are up- or down-regulated, scientists can infer the biological pathways affected by the compound, complementing the data obtained from proteomic studies and helping to build a complete picture of its biological activity.

Analytical Chemistry Methodologies for 2,6 Diamino 9 Benzylpurine in Research Contexts

Chromatographic Techniques for Isolation, Separation, and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of "2,6-Diamino-9-benzylpurine" from reaction mixtures, related impurities, and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to its high resolution and versatility.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a commonly employed mode for the analysis of purine (B94841) derivatives. A typical HPLC method for "this compound" would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of compounds with varying polarities. Detection is typically achieved using a UV-Vis detector, as the purine ring system of "this compound" exhibits strong absorbance in the UV region.

A hypothetical HPLC method for the purity assessment of "this compound" is detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is another potential technique for the analysis of "this compound." However, due to the compound's relatively low volatility and polar nature, derivatization is often necessary to convert it into a more volatile and thermally stable form. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to derivatize the amino groups. The resulting trimethylsilyl (B98337) derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Spectroscopic Methods for Comprehensive Structural Characterization (e.g., UV-Vis, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of "this compound."

UV-Vis Spectroscopy:

"this compound" is expected to show characteristic UV absorbance due to the electronic transitions within the purine ring system. The position of the maximum absorbance (λmax) can be influenced by the solvent and the pH. In a neutral aqueous solution, purine derivatives typically exhibit strong absorbance in the range of 260-280 nm.

Infrared (IR) Spectroscopy:

The IR spectrum of "this compound" would provide valuable information about its functional groups. Key expected vibrational frequencies are summarized in the table below, based on the analysis of the closely related compound 2,6-diaminopurine (B158960).

| Functional Group | Expected Wavenumber (cm-1) | Vibration Type |

|---|---|---|

| N-H (Amino groups) | 3400 - 3100 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic - CH2) | 2950 - 2850 | Stretching |

| C=N, C=C (Purine ring) | 1650 - 1500 | Stretching |

| N-H (Amino groups) | 1650 - 1580 | Bending |

| C-N | 1350 - 1250 | Stretching |

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of "this compound." In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern can offer insights into the structure, with characteristic losses of fragments from the benzyl (B1604629) group and the purine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the detailed structural characterization of "this compound." The ¹H NMR spectrum would show characteristic signals for the protons of the benzyl group and the purine ring, as well as the amino groups. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Advanced Methods for Quantification in In Vitro and Model Biological Systems

Accurate quantification of "this compound" in biological matrices such as cell culture media, cell lysates, or plasma is crucial for in vitro and preclinical studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A specific precursor-to-product ion transition for "this compound" would be monitored in multiple reaction monitoring (MRM) mode, which significantly reduces background noise and enhances specificity. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in sample preparation and instrument response.

Capillary Electrophoresis (CE):

Capillary electrophoresis is another powerful separation technique that can be applied to the analysis of purine derivatives in biological fluids. CE offers high separation efficiency and requires only small sample volumes. Detection can be performed using UV absorbance or by coupling the capillary to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.

Fluorescence-Based Assays:

While "this compound" itself is not strongly fluorescent, derivatization with a fluorescent tag could enable its quantification using highly sensitive fluorescence-based methods. Alternatively, competitive immunoassays or fluorescence polarization assays could be developed using specific antibodies that recognize "this compound." These methods can be particularly useful for high-throughput screening applications.

The selection of the most appropriate analytical methodology will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity.

Future Directions and Translational Research Potential of 2,6 Diamino 9 Benzylpurine Derivatives

Development of Next-Generation Purine (B94841) Analogs with Enhanced Specificity and Potency

The development of next-generation 2,6-diamino-9-benzylpurine analogs is centered on optimizing their interaction with biological targets to improve both potency and selectivity. Current research efforts are focused on synthetic modifications to the core structure to achieve these goals. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications, which often involve substitutions on the benzyl (B1604629) ring and the purine core.

Key strategies for enhancing specificity and potency include:

Targeted Library Synthesis: Creating focused libraries of compounds with diverse substitutions to explore the chemical space around the this compound core.

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict the binding affinity and selectivity of novel derivatives for their intended targets.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while maintaining or enhancing biological activity.

Table 1: Investigational this compound Analogs and Their Biological Activities

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Cpd-1 | 4-methoxybenzyl | Kinase A | 50 | Fictional Data |

| Cpd-2 | 3,4-dichlorobenzyl | Kinase B | 25 | Fictional Data |

| Cpd-3 | 4-(trifluoromethyl)benzyl | Kinase C | 10 | Fictional Data |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

While initial studies may have focused on a specific target class, the promiscuous nature of some kinase inhibitors suggests that this compound derivatives may have multiple biological targets. High-throughput screening and chemoproteomics approaches are being employed to identify novel interacting proteins and pathways.

Potential new therapeutic areas for these derivatives include:

Neurodegenerative Diseases: Targeting kinases involved in neuronal signaling and cell death pathways.

Inflammatory Disorders: Modulating inflammatory responses by inhibiting key signaling kinases.

Infectious Diseases: Targeting pathogen-specific or host kinases essential for pathogen replication.

Investigation of Synergistic Effects of this compound Analogs with Other Research Agents

Combining therapeutic agents can lead to enhanced efficacy and overcome drug resistance. The synergistic potential of this compound analogs with existing chemotherapeutic agents and other targeted therapies is an active area of investigation. nih.gov These combination therapies could allow for lower doses of each agent, potentially reducing toxicity while achieving a greater therapeutic effect. nih.gov

For instance, a this compound derivative targeting a specific kinase in a cancer signaling pathway could be combined with a cytotoxic agent that induces DNA damage. The rationale is that the kinase inhibitor would prevent the cancer cells from repairing the DNA damage, leading to increased cell death.

Applications in Chemical Biology and as Research Probes for Biological Pathways

Beyond their therapeutic potential, this compound derivatives are valuable tools for basic research. Their ability to selectively inhibit specific proteins allows researchers to probe the function of these proteins in complex biological systems.

Specifically, these compounds can be modified to create chemical probes for:

Target Identification and Validation: Affinity-based probes can be used to isolate and identify the cellular targets of a compound.

Imaging: Fluorescently labeled derivatives can be used to visualize the subcellular localization of their targets. A 2,6-diaminopurine (B158960) nucleoside derivative has been developed for the recognition of 8-oxo-dG in DNA, highlighting the utility of this scaffold in developing probes for specific biological molecules. nih.gov

Activity-Based Profiling: Probes that covalently bind to the active site of an enzyme can be used to assess enzyme activity in complex biological samples.

Addressing Potential Resistance Mechanisms in Preclinical Models

A significant challenge in the development of targeted therapies is the emergence of drug resistance. nih.gov Preclinical studies are crucial for identifying and understanding the mechanisms by which resistance to this compound analogs may develop.

Common mechanisms of resistance to kinase inhibitors include:

Gatekeeper Mutations: Mutations in the target kinase that prevent the inhibitor from binding.

Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.

Drug Efflux: Increased expression of drug transporters that pump the compound out of the cell.

By studying these resistance mechanisms in cell culture and animal models, researchers can develop strategies to overcome or prevent resistance, such as designing next-generation inhibitors that are effective against mutant kinases or using combination therapies that target multiple pathways simultaneously.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-Diamino-9-benzylpurine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of purine derivatives. For example, substituting the 9-position of 2,6-diaminopurine with benzyl groups via nucleophilic displacement under anhydrous conditions . Optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., potassium carbonate). Purity can be monitored using HPLC with UV detection at 260 nm .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Adhere to OSHA and EN166 standards:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity (>98%) .

- Spectroscopy : H/C NMR (DMSO-d6) to confirm benzyl group integration and absence of impurities. For example, benzyl protons appear as a singlet at ~5.4 ppm .

- Mass Spectrometry : ESI-MS to validate molecular weight (calculated for CHN: 264.12 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl group influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 9-ethyl or 9-cyclopropyl derivatives) in enzyme inhibition assays (e.g., kinase or adenosine deaminase). Use X-ray crystallography (PDB deposition) to map binding interactions .

- Computational Modeling : Density Functional Theory (DFT) to analyze electron distribution and steric hindrance at the 9-position .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Batch Analysis : Test multiple synthesis batches for impurities (e.g., residual solvents via GC-MS) that may contribute to toxicity discrepancies .